An In-Depth Technical Guide to 4,4'-Biphthalic Anhydride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4,4'-Biphthalic Anhydride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Biphthalic anhydride (B1165640), a key monomer in the synthesis of high-performance polymers. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis and subsequent polymerization, and explores its applications, particularly in areas of interest to the scientific and drug development communities.
Core Properties of 4,4'-Biphthalic Anhydride
4,4'-Biphthalic anhydride, also known as 3,3',4,4'-biphenyltetracarboxylic dianhydride, is a solid organic compound that serves as a crucial building block for aromatic polyimides. Its rigid biphenyl (B1667301) structure imparts exceptional thermal and mechanical properties to the resulting polymers.
Table 1: Physicochemical Properties of 4,4'-Biphthalic Anhydride
| Property | Value | Reference |
| CAS Number | 2420-87-3 | [1] |
| Molecular Formula | C₁₆H₆O₆ | [1] |
| Molecular Weight | 294.22 g/mol | [1] |
| Appearance | White to off-white powder or crystals | General Knowledge |
| Melting Point | 299-302 °C | General Knowledge |
| Boiling Point | Decomposes before boiling | General Knowledge |
| Solubility | Soluble in polar aprotic solvents (e.g., N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide). Insoluble in water. | General Knowledge |
Table 2: Spectroscopic Data for 4,4'-Biphthalic Anhydride
| Spectrum Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Assignments |
| ¹H-NMR | DMSO-d₆ | δ 8.25 (d, 2H), 8.15 (s, 2H), 8.05 (d, 2H) |
| ¹³C-NMR | DMSO-d₆ | δ 163.5 (C=O), 145.2 (Ar-C), 137.8 (Ar-C), 132.1 (Ar-CH), 125.4 (Ar-CH), 123.9 (Ar-C) |
| FT-IR (KBr) | - | ~1850 cm⁻¹ (C=O, symmetric stretch), ~1780 cm⁻¹ (C=O, asymmetric stretch), ~1240 cm⁻¹ (C-O-C stretch) |
Experimental Protocols
Synthesis of 4,4'-Biphthalic Anhydride via Ullmann Coupling
This protocol describes a common laboratory-scale synthesis of 4,4'-Biphthalic anhydride from a halogenated phthalic anhydride precursor. The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a well-established method for forming biaryl compounds.[2]
Materials:
-
4-Bromophthalic anhydride
-
Copper powder, activated
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Acetic anhydride
-
Glacial acetic acid
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-bromophthalic anhydride and a molar excess of activated copper powder.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to serve as the solvent.
-
Ullmann Coupling: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper and copper salts.
-
Hydrolysis: Add the filtrate to a solution of concentrated hydrochloric acid and heat to hydrolyze the resulting tetracarboxylic acid ester intermediates.
-
Isolation of Tetracarboxylic Acid: Cool the acidic solution to induce precipitation of 3,3',4,4'-biphenyltetracarboxylic acid. Collect the precipitate by vacuum filtration and wash with cold water.
-
Dehydration to Anhydride: Dry the tetracarboxylic acid in a vacuum oven. Subsequently, reflux the dried acid in a mixture of acetic anhydride and glacial acetic acid to effect dehydration to 4,4'-Biphthalic anhydride.
-
Purification: Cool the solution to crystallize the product. Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven.
Caption: Synthesis of 4,4'-Biphthalic anhydride workflow.
Synthesis of a Polyimide Film from 4,4'-Biphthalic Anhydride and 4,4'-Oxydianiline (B41483)
This protocol details the common two-step method for preparing a high-performance polyimide film. The first step involves the formation of a poly(amic acid) solution, which is then thermally converted to the final polyimide.[3][4]
Materials:
-
4,4'-Biphthalic anhydride (BPDA)
-
4,4'-Oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Glass plates
-
Doctor blade or spin coater
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Programmable oven or vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) with stirring until a clear solution is obtained.
-
Gradually add an equimolar amount of 4,4'-Biphthalic anhydride (BPDA) powder to the stirred ODA solution. A viscous solution of poly(amic acid) will form.
-
Continue stirring at room temperature for several hours to ensure complete polymerization.
-
-
Film Casting:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness or use a spin coater for more precise control.
-
-
Thermal Imidization:
-
Place the glass plate with the cast film in a programmable oven.
-
The thermal curing process typically involves a stepwise heating program to gradually remove the solvent and induce cyclodehydration. A representative program is:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the flexible, amber-colored polyimide film can be carefully peeled from the glass substrate.
-
Caption: Polyimide film synthesis workflow.
Applications in Research and Development
While the primary applications of 4,4'-Biphthalic anhydride-based polyimides are in the electronics and aerospace industries due to their exceptional thermal stability and dielectric properties, their biocompatibility and chemical resistance open avenues for their use in the biomedical field.[5]
Potential in Drug Delivery Systems
The inherent stability and the possibility to tailor the surface chemistry of polyimides make them interesting candidates for controlled drug release applications. While not a direct application of 4,4'-Biphthalic anhydride itself, its role as a key monomer in forming robust polyimide backbones is crucial. Researchers are exploring the use of porous polyimide structures or polyimide nanoparticles as carriers for therapeutic agents. The functionalization of the polyimide surface can allow for targeted drug delivery and controlled release kinetics.
Scaffolds for Tissue Engineering
The mechanical strength and biocompatibility of certain polyimides suggest their potential use as scaffolds in tissue engineering. The ability to fabricate polyimides into various forms, such as films, fibers, and porous structures, allows for the creation of environments that can support cell growth and tissue regeneration.
Components in Biomedical Devices
The excellent insulation properties and biostability of polyimides derived from 4,4'-Biphthalic anhydride make them suitable for use in implantable medical devices, such as insulation for pacemaker leads and other electronic implants. Their chemical inertness minimizes adverse reactions with biological tissues.
Caption: From monomer to potential biomedical applications.
Conclusion
4,4'-Biphthalic anhydride is a versatile and critical monomer for the synthesis of high-performance polyimides. Its well-defined properties and the established synthetic routes to both the monomer and its polymers provide a solid foundation for its use in demanding applications. For researchers and professionals in drug development and biomedical engineering, the inherent stability and biocompatibility of polyimides derived from this anhydride present exciting opportunities for innovation in areas such as advanced drug delivery, tissue engineering, and the development of next-generation medical devices. Further research into the functionalization and processing of these materials will undoubtedly expand their utility in the life sciences.
